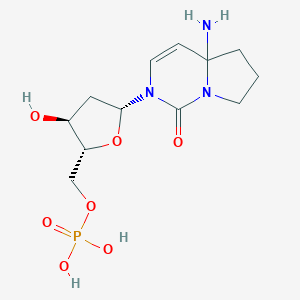
3,N(4)-Propanodeoxycytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdcyt-P is a phosphorus-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pdcyt-P typically involves the use of halogenophosphines and organometallic reagents. One common method is the palladium-catalyzed C–P coupling reaction, which involves the reaction of enantiopure tert-butylmethylphosphine-boranes with aryl and heteroaryl halides using Pd(OAc)2/dppf as a catalyst . This method is efficient and can produce high yields of Pdcyt-P with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of Pdcyt-P often involves large-scale reactions using similar catalytic processes. The use of microwave irradiation has been shown to reduce reaction times significantly while maintaining high yields and enantiomeric purity . This makes the process more efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pdcyt-P undergoes a variety of chemical reactions, including:
Oxidation: Pdcyt-P can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert Pdcyt-P to its corresponding phosphine.
Substitution: Pdcyt-P can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with Pdcyt-P include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium-based catalysts are commonly used in C–P coupling reactions.
Major Products
The major products formed from reactions involving Pdcyt-P depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
Applications De Recherche Scientifique
Pdcyt-P has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pdcyt-P involves its ability to form phosphorus-centered radicals, which can participate in a variety of chemical reactions. These radicals are generated through the homolytic cleavage of P–H bonds and can add to unsaturated compounds to form C–P bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Pdcyt-P can be compared to other phosphorus-containing compounds such as:
Phosphine oxides: Similar in their ability to participate in oxidation reactions.
Phosphonates: Share similar reactivity in substitution reactions.
Phosphines: Similar in their use as ligands in catalysis.
What sets Pdcyt-P apart is its high enantiomeric purity and efficiency in catalytic reactions, particularly those involving palladium catalysts . This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
121730-59-4 |
|---|---|
Formule moléculaire |
C12H20N3O7P |
Poids moléculaire |
349.28 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
Clé InChI |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
SMILES isomérique |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
SMILES canonique |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Synonymes |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















